N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide involves the inhibition of CK2, which is overexpressed in many types of cancer. CK2 promotes cell survival and proliferation by phosphorylating a variety of target proteins, including p53, Akt, and NF-κB. By inhibiting CK2, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and multiple sclerosis. N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide can also enhance the survival and differentiation of neural stem cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide is its specificity for CK2, which reduces the potential for off-target effects. However, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has relatively low potency compared to other kinase inhibitors, which may limit its efficacy in certain contexts. In addition, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide could focus on improving its potency and solubility, as well as investigating its potential applications in other diseases beyond cancer and inflammation. In addition, combination therapies involving N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide and other anticancer drugs could be explored to enhance efficacy and reduce toxicity. Finally, the development of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide analogues with improved pharmacokinetic properties could lead to the development of more effective CK2 inhibitors with potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide involves several steps, including the coupling of 4-(morpholinosulfonyl)benzoic acid with 4-cyclohexylthiazol-2-ylmethanamine, followed by the addition of an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected to yield N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. In addition, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c25-21(22-14-20-23-19(15-29-20)16-4-2-1-3-5-16)17-6-8-18(9-7-17)30(26,27)24-10-12-28-13-11-24/h6-9,15-16H,1-5,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCBHXMGVHBJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.